molecular formula C21H20N2O3 B2388096 1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903296-71-8

1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2388096
CAS No.: 1903296-71-8
M. Wt: 348.402
InChI Key: HRVLFVBXQUTFQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a biphenyl group attached to an azetidin-3-yl group, which is further attached to a pyrrolidine-2,5-dione group. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Antidepressant and Nootropic Agents

Research on azetidinones, which are structurally related to the queried compound, reveals their potential as antidepressant and nootropic agents. A study by (Thomas et al., 2016) demonstrated that certain azetidinone analogues exhibited significant antidepressant activity. This suggests the potential of these compounds, including the queried structure, in neurological and mental health applications.

Antimicrobial and Antitubercular Activity

Several studies have identified antimicrobial and antitubercular activities in compounds related to azetidinones and pyrrolidines. For instance, (Haddad et al., 2015) reported the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and their effectiveness against various bacterial, fungal, antimalarial, and antitubercular strains.

Anticancer and Anti-inflammatory Properties

The synthesis of derivatives of pyrrolidine-2,5-dione has been linked to potential anti-cancer and anti-inflammatory applications. A study by (Zulfiqar et al., 2021) revealed that certain synthesized compounds showed significant inhibition of cancer cell lines and displayed high anti-inflammatory activity. This opens up avenues for the development of new therapeutic agents based on this chemical structure.

Corrosion Inhibition

In the field of materials science, certain pyrrolidine-2,5-dione derivatives have been found to be effective corrosion inhibitors. Research by (Zarrouk et al., 2015) demonstrated that these compounds can protect carbon steel against corrosion in acidic environments. This highlights their potential application in industrial processes and materials preservation.

Antiproliferative Activities

Compounds structurally related to azetidinones and pyrrolidines have shown potential as antiproliferative agents in cancer research. A study by (Almansour et al., 2014) synthesized novel spiro-pyrrolidines/pyrrolizines and found them effective in inhibiting the proliferation of various cancer cell lines.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that some pyrrolidine derivatives are known to exert toxic effects on animal organs .

Properties

IUPAC Name

1-[1-[2-(4-phenylphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)18-13-22(14-18)21(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVLFVBXQUTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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